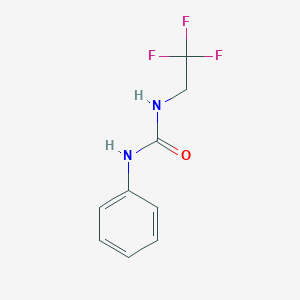![molecular formula C20H18N2O3 B5823576 methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate](/img/structure/B5823576.png)
methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate is a complex organic compound with a unique structure that includes a cyano group, a dimethylanilino group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 4-cyanobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Addition of the Dimethylanilino Group:
Formation of the Cyano Group: The final step involves the addition of the cyano group through a reaction with a suitable nitrile reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate involves its interaction with specific molecular targets and pathways. The cyano group and the dimethylanilino group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-cyanobenzoate: A simpler analog with a cyano group and a benzoate ester.
Methyl 4-formylbenzoate: Contains a formyl group instead of a cyano group.
Methyl 4-bromobenzoate: Contains a bromine atom instead of a cyano group.
Uniqueness
Methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 4-[(E)-2-cyano-3-(3,4-dimethylanilino)-3-oxoprop-1-enyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-13-4-9-18(10-14(13)2)22-19(23)17(12-21)11-15-5-7-16(8-6-15)20(24)25-3/h4-11H,1-3H3,(H,22,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJWRCNVKORZPX-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)C(=O)OC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-methyl-1-[(4-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5823509.png)
![N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B5823514.png)

![N-(2-fluoro-5-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5823528.png)

![N'-[(5-bromo-2-furoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5823562.png)

![3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5823571.png)

![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-iodobenzenecarboximidamide](/img/structure/B5823581.png)
![2-(3,4-dimethylphenoxy)-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5823587.png)
![ETHYL 4-({[(4-FLUOROPHENETHYL)AMINO]CARBONYL}AMINO)BENZOATE](/img/structure/B5823588.png)
![1-[(3,5-Dimethylphenyl)carbamothioyl]piperidine-4-carboxamide](/img/structure/B5823591.png)
![12-chloro-10-hydroxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one](/img/structure/B5823599.png)
